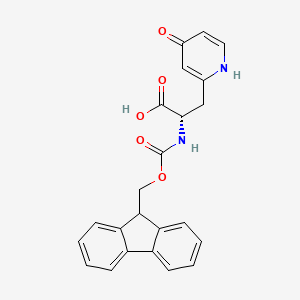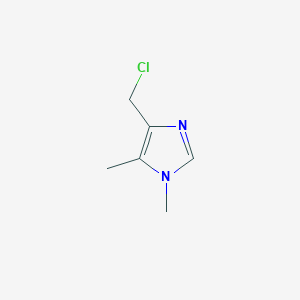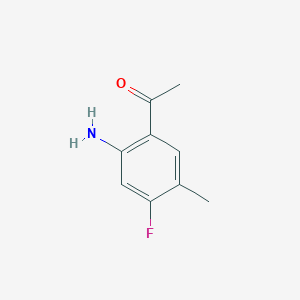![molecular formula C12H14ClNO B12844208 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone is an organic compound with the molecular formula C12H14ClNO It is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylamino group, and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone typically involves multiple steps. One common method starts with the bromination of 1,3-propanediol, followed by cyanation, cyclization, amidation, and Hoffmann rearrangement to produce cyclopropylamine . This intermediate is then reacted with 3-chloro-4-formylphenyl ethanone under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and cyclopropylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The ethanone moiety may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloro-4-[(methylamino) methyl]phenyl)ethanone
- 1-(3-Chloro-4-[(ethylamino) methyl]phenyl)ethanone
- 1-(3-Chloro-4-[(propylamino) methyl]phenyl)ethanone
Uniqueness
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
1-[3-chloro-4-[(cyclopropylamino)methyl]phenyl]ethanone |
InChI |
InChI=1S/C12H14ClNO/c1-8(15)9-2-3-10(12(13)6-9)7-14-11-4-5-11/h2-3,6,11,14H,4-5,7H2,1H3 |
Clave InChI |
LCVTTZAJQGCCGH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)CNC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



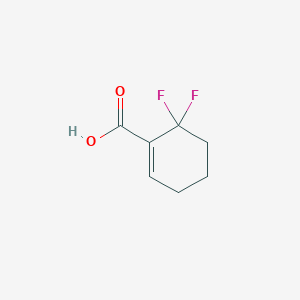
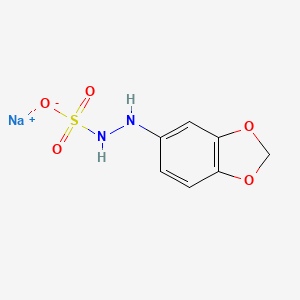

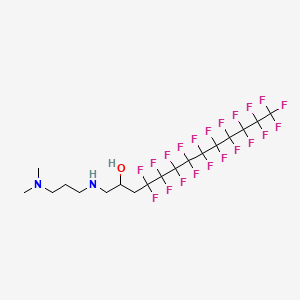

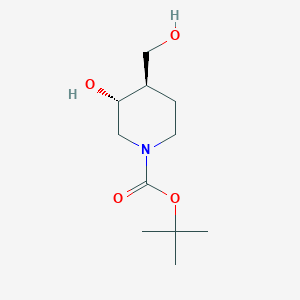

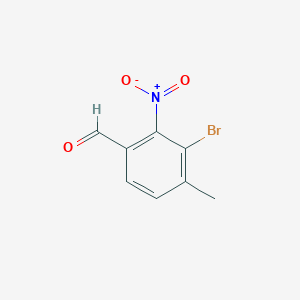
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
